2-methoxybenzenecarboximidothioic acid
Description
2-Methoxybenzenecarboximidothioic acid (CAS: Not specified) is a benzoic acid derivative characterized by a methoxy (-OCH₃) group at the ortho position (C2) and a carboximidothioic acid (-C(=S)-NH-OH) moiety. This compound combines the electron-donating methoxy group with the thiocarbonyl-imino-hydroxyl functional group, which may confer unique physicochemical properties, such as altered acidity, solubility, and reactivity compared to analogous oxygen-containing derivatives.
Properties
IUPAC Name |
2-methoxybenzenecarboximidothioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NOS/c1-10-7-5-3-2-4-6(7)8(9)11/h2-5H,1H3,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEHBLLUZJTDOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxybenzenecarboximidothioic acid typically involves the reaction of 2-methoxybenzoic acid with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which subsequently undergoes hydrolysis to yield the desired product. The reaction conditions often include the use of a strong acid such as hydrochloric acid and a suitable solvent like ethanol to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of 2-methoxybenzenecarboximidothioic acid may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxybenzenecarboximidothioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the carboximidothioic acid group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methoxybenzenecarboximidothioic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-methoxybenzenecarboximidothioic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Aminobenzamides
Structure: Features an amino (-NH₂) group at C2 and a carboxamide (-CONH₂) group. Key Properties:
- Strong hydrogen-bonding capacity due to the amino and amide groups, enabling crystal packing via N–H⋯O interactions .
- Applications: Used in glycosylation studies and glycan analysis tools (e.g., GlycoBase) due to their stability and polarity .
Contrast with Target Compound : - The thioic acid (-C(=S)-NH-OH) moiety may exhibit stronger acidity than the carboxamide, altering reactivity in metal coordination or catalysis .
2-Carbamimidoylbenzoic Acid
Structure : Contains a carbamimidoyl (-C(=NH)-NH₂) group at C2 and a carboxylic acid (-COOH) group.
Key Properties :
- Acts as a precursor for synthesizing pyrimidinyl-benzoic acids via condensation reactions .
- The amidine group (-C(=NH)-NH₂) facilitates nucleophilic attacks, enabling heterocyclic ring formation .
Contrast with Target Compound : - The thioic acid group (-C(=S)-NH-OH) may offer distinct electronic effects (e.g., softer Lewis basicity) compared to the amidine group, influencing regioselectivity in synthesis.
- The methoxy group’s electron-donating nature could stabilize resonance structures differently than the amidine’s electron-withdrawing character .
2-(2-Ethoxy-2-oxoacetamido)benzoic Acid
Structure : Features an ethoxy-oxoacetamido (-NH-CO-CO-OCH₂CH₃) side chain at C2.
Key Properties :
- Forms planar molecular geometries with extensive O–H⋯O and C–H⋯O hydrogen bonds, leading to crystalline networks parallel to the [111] axis .
- Contrast with Target Compound:
- The thioic acid group’s sulfur atom may disrupt hydrogen-bonding patterns observed in oxygenated analogs, altering crystal packing efficiency.
- The methoxy group’s smaller steric profile compared to ethoxy-oxoacetamido could enhance solubility in polar solvents .
Comparative Data Table
Research Implications and Gaps
- Reactivity : The thioic acid group may enhance metal-chelation capabilities compared to oxygenated analogs, relevant to catalysis or enzyme inhibition.
- Solubility : Reduced polarity due to the methoxy group could limit aqueous solubility, necessitating formulation studies.
- Crystallinity : Hydrogen-bonding patterns may differ significantly from 2-(2-ethoxy-2-oxoacetamido)benzoic acid, requiring crystallographic validation .
Further experimental studies are needed to validate these hypotheses and explore applications in pharmaceutical or materials science contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
